3-Acetylphenyl 4-methylbenzene-1-sulfonate
Description
3-Acetylphenyl 4-methylbenzene-1-sulfonate is a sulfonate ester characterized by a 4-methylbenzenesulfonate group linked to a 3-acetylphenyl moiety. The acetyl group at the meta position of the phenyl ring introduces electron-withdrawing effects, which can modulate the compound’s reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
58297-34-0 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(3-acetylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10H,1-2H3 |
InChI Key |
PFUXGWQNUMNRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 3-acetylphenol followed by the introduction of the 4-methylbenzene-1-sulfonate group. One common method includes:
Sulfonation of 3-Acetylphenol: This step involves reacting 3-acetylphenol with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Coupling with 4-Methylbenzene-1-sulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 3-Acetylphenyl 4-methylbenzene-1-sulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-carboxyphenyl 4-methylbenzene-1-sulfonate.
Reduction: Formation of 3-acetylphenyl 4-methylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Acetylphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, while the sulfonate group can enhance solubility and facilitate binding to specific proteins. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-acetylphenyl 4-methylbenzenesulfonate with structurally related sulfonate esters and sulfonamides, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₅H₁₄O₄S.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity
- Halogen vs. Acetyl Groups : Bromine in 3-(4-bromophenyl)propyl 4-methylbenzenesulfonate enables halogen bonding, a feature absent in the acetyl-substituted analog. This makes the brominated compound more suitable for crystal engineering .
- Electron-Withdrawing Acetyl Group : The acetyl group in 3-acetylphenyl 4-methylbenzenesulfonate may reduce nucleophilicity compared to alkyl-substituted analogs (e.g., methyl or propyl sulfonates), but it could enhance interactions with biological targets like kinases or esterases .
Biological Activity Sulfonamide analogs (e.g., N-(3-acetylphenyl)-4-methylbenzenesulfonamide) exhibit anti-inflammatory activity (IC50 = 15 µM), suggesting that the acetylphenyl sulfonate ester might also have bioactivity if metabolized to a sulfonamide .
Applications in Synthesis
- Oxetan-3-yl 4-methylbenzenesulfonate is used to synthesize spirocyclic compounds, leveraging the oxetane ring’s strain for ring-opening reactions. The acetylphenyl analog lacks this utility but may serve as a protecting group in acetyl-sensitive reactions .
Uniqueness of 3-Acetylphenyl 4-Methylbenzene-1-Sulfonate
- The acetyl group provides a balance of steric bulk and electronic effects, making it distinct from halogenated or alkylated analogs. This could facilitate unique applications in drug delivery (e.g., prodrug design) or catalysis.
- Unlike sulfonamides, the sulfonate ester linkage offers greater hydrolytic stability, which may be advantageous in prolonged biological assays or industrial processes .
Biological Activity
3-Acetylphenyl 4-methylbenzene-1-sulfonate is an organic compound that combines acetyl and sulfonate functional groups. Its biological activity has garnered attention in various fields, including medicinal chemistry and biochemistry. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
3-Acetylphenyl 4-methylbenzene-1-sulfonate can be synthesized through the reaction of 3-acetylphenol with 4-methylbenzenesulfonyl chloride. The compound possesses significant structural features that influence its biological activity, including the acetyl group, which can engage in hydrogen bonding, and the sulfonate group, which can participate in ionic interactions.
Biological Activity Overview
The biological activity of 3-Acetylphenyl 4-methylbenzene-1-sulfonate has been investigated in various studies, focusing on its antibacterial properties, enzyme inhibition, and potential as a therapeutic agent.
Antibacterial Activity
Recent studies have indicated that compounds similar to 3-Acetylphenyl 4-methylbenzene-1-sulfonate exhibit significant antibacterial activity. For instance, hybrid compounds derived from chalcone-sulfonamide frameworks showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonate moiety can enhance antimicrobial efficacy .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Chalcone-Sulfonamide Hybrid | Staphylococcus aureus | Strong |
| Chalcone-Sulfonamide Hybrid | Escherichia coli | Moderate |
| 3-Acetylphenyl Derivative | Bacillus cereus | Significant |
Enzyme Inhibition
The mechanism of action for 3-Acetylphenyl 4-methylbenzene-1-sulfonate may involve the inhibition of specific enzymes. Studies suggest that similar sulfonate compounds can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. Molecular docking studies have shown favorable binding interactions between these compounds and their targets, indicating potential as enzyme inhibitors .
The biological activity of 3-Acetylphenyl 4-methylbenzene-1-sulfonate is attributed to its ability to interact with various biological molecules. The acetyl group can form hydrogen bonds with active sites on proteins or nucleic acids, while the sulfonate group can engage in ionic interactions that stabilize these complexes. This dual interaction enhances the compound's ability to modulate biochemical pathways.
Case Studies
- Antibacterial Efficacy : A study on chalcone-sulfonamide hybrids demonstrated that modifications in the sulfonate group led to variations in antibacterial potency against E. coli and S. aureus. The best-performing compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
- Enzyme Binding Studies : Molecular docking simulations revealed that derivatives of 3-Acetylphenyl 4-methylbenzene-1-sulfonate bind effectively to dihydropteroate synthase with binding energies ranging from -6.0 to -7.3 kcal/mol, indicating strong affinity and potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
